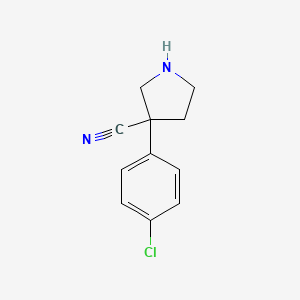

3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile

CAS No.: 2091443-37-5

Cat. No.: VC3165937

Molecular Formula: C11H11ClN2

Molecular Weight: 206.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091443-37-5 |

|---|---|

| Molecular Formula | C11H11ClN2 |

| Molecular Weight | 206.67 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)pyrrolidine-3-carbonitrile |

| Standard InChI | InChI=1S/C11H11ClN2/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4,14H,5-6,8H2 |

| Standard InChI Key | AFBZQHSNMBKWDJ-UHFFFAOYSA-N |

| SMILES | C1CNCC1(C#N)C2=CC=C(C=C2)Cl |

| Canonical SMILES | C1CNCC1(C#N)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile is identified by the CAS registry number 2091443-37-5. This synthetic organic compound possesses a molecular formula of C11H11ClN2 and a molecular weight of 206.67 g/mol. The compound belongs to the class of pyrrolidines, which are characterized by a five-membered heterocyclic ring containing a nitrogen atom. Its specific arrangement includes a 4-chlorophenyl group and a carbonitrile (nitrile) functional group, both attached to the third carbon position of the pyrrolidine ring.

Structural Representations

The structural representation of 3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile can be expressed through various notations used in chemical informatics. The standard IUPAC name for this compound is 3-(4-chlorophenyl)pyrrolidine-3-carbonitrile, which defines its core structure and substitution pattern. For computational and database purposes, the compound is represented by the following identifiers:

-

Standard InChI: InChI=1S/C11H11ClN2/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4,14H,5-6,8H2

-

Standard InChIKey: AFBZQHSNMBKWDJ-UHFFFAOYSA-N

-

SMILES Notation: C1CNCC1(C#N)C2=CC=C(C=C2)Cl

-

PubChem Compound ID: 131570523

Table 1: Chemical Identifiers and Properties of 3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile

| Property | Value |

|---|---|

| CAS Number | 2091443-37-5 |

| Molecular Formula | C11H11ClN2 |

| Molecular Weight | 206.67 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)pyrrolidine-3-carbonitrile |

| InChIKey | AFBZQHSNMBKWDJ-UHFFFAOYSA-N |

| Physical State | Solid (presumed based on related compounds) |

| Purity (Commercial) | Minimum 95% |

Structural Features and Bonding

The molecular architecture of 3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile presents several notable features that influence its chemical behavior. The compound contains a central pyrrolidine ring with a nitrogen atom that confers basic properties to the molecule. At the 3-position of this ring, two important substituents are attached: a 4-chlorophenyl group and a carbonitrile group. The chlorine atom at the para position of the phenyl ring introduces electronic effects that influence the compound's reactivity and potential binding properties in biological systems. The nitrile group (C≡N) represents a polar functional group that can participate in hydrogen bonding as an acceptor and may undergo various transformations in synthetic applications.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile is influenced by its functional groups and structural features. The compound contains several reactive sites that can participate in various chemical transformations:

-

The pyrrolidine nitrogen represents a nucleophilic center that can participate in alkylation, acylation, and other electrophilic substitution reactions.

-

The nitrile group can undergo various transformations, including hydrolysis to form amides or carboxylic acids, reduction to form amines, and reactions with nucleophiles.

-

The aromatic ring with the chlorine substituent can participate in coupling reactions, particularly under metal-catalyzed conditions, allowing for potential further functionalization.

These potential reactivity patterns suggest that 3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile could serve as a versatile intermediate in the synthesis of more complex structures with potential applications in medicinal chemistry and materials science.

Analytical Characterization

Chromatographic Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume